Luotonin B

Description

Contextual Significance of Luotonin B as a Natural Product Alkaloid

This compound is a naturally occurring alkaloid that has garnered significant attention in the field of medicinal chemistry and drug discovery. It was first isolated, along with the related compound Luotonin A, from the aerial parts of the Chinese medicinal plant Peganum nigellastrum Bunge. nih.govaurigeneservices.com This plant has a long history of use in traditional Chinese medicine for treating conditions such as rheumatism and inflammation. nih.govnih.gov The initial interest in the constituents of P. nigellastrum was sparked by the potent anti-tumor activity observed in its basic fractions. nih.gov

The significance of this compound lies in its unique chemical structure and its biological activity. nih.gov Like its more studied counterpart, Luotonin A, this compound has demonstrated cytotoxic activity against various cancer cell lines, including murine leukemia P-388 cells. nih.govmdpi.com Although generally less potent than Luotonin A, its structural similarities to the potent anticancer agent camptothecin (B557342) (CPT) make it a valuable lead compound. nih.govplos.org Both luotonins and camptothecin are topoisomerase inhibitors, a class of drugs that interfere with the action of enzymes essential for DNA replication and repair. nih.govresearchgate.net Specifically, Luotonin A is known to stabilize the DNA-topoisomerase I complex, a mechanism similar to that of camptothecin. nih.govresearchgate.net The structural framework of this compound, which lacks the unstable lactone ring found in camptothecin, offers a more stable scaffold for the development of new anticancer agents. plos.orgplos.org This has motivated extensive research into the synthesis of this compound and its analogues to explore and potentially enhance its therapeutic properties. nih.govplos.org

Overview of the Pyrroloquinazolinoquinoline Alkaloid Class

This compound belongs to the pyrroloquinazolinoquinoline class of alkaloids. nih.govmdpi.com This classification is based on their distinctive pentacyclic (five-ring) core structure. aurigeneservices.com The scaffold is a fusion of two well-known pharmacologically important heterocyclic systems: a quinoline (B57606) ring and a quinazoline (B50416) ring, interconnected by a pyrrole (B145914) ring. aurigeneservices.com

The luotonin family of alkaloids isolated from Peganum nigellastrum displays three main structural skeletons. nih.govmdpi.com Luotonin A, this compound, and Luotonin E are all members of the pyrroloquinazolinoquinoline type. nih.govmdpi.com Other related compounds from the same source, such as Luotonin C and D, are canthin-6-one (B41653) alkaloids, while Luotonin F is a 4(3H)-quinazolinone alkaloid. nih.govmdpi.com The unique and complex architecture of the pyrroloquinazolinoquinoline alkaloids has presented a significant challenge and opportunity for synthetic organic chemists, leading to the development of numerous innovative synthetic strategies. nih.govmdpi.com

Table 1: Classification of Luotonin Alkaloids

| Alkaloid | Chemical Class |

|---|---|

| Luotonin A | Pyrroloquinazolinoquinoline |

| This compound | Pyrroloquinazolinoquinoline |

| Luotonin C | Canthin-6-one |

| Luotonin D | Canthin-6-one |

| Luotonin E | Pyrroloquinazolinoquinoline |

| Luotonin F | 4(3H)-quinazolinone |

Historical Perspectives on this compound Research Trajectories

The research journey of this compound began with its isolation and structural elucidation in the late 1990s from Peganum nigellastrum. mdpi.com It was discovered alongside several other related alkaloids, most notably Luotonin A. nih.gov Initial studies focused on its cytotoxic properties, revealing its inhibitory effects on the growth of leukemia P-388 cells. nih.govmdpi.com

Following its discovery, the primary focus of research shifted towards total synthesis. The unique pentacyclic structure of this compound spurred the development of various synthetic methodologies. Early methods often involved the oxidation of a precursor compound to form this compound. For instance, it could be prepared by the pyridinium (B92312) chlorochromate (PCC) oxidation of an intermediate alcohol, or formed spontaneously from a di-lithiated species reacting with dimethylformamide (DMF). nih.govmdpi.com

Over the years, more efficient and convergent synthetic routes have been established. These include cascade cyclizations of precursors like 2-cyanoquinoline-3-aldehyde with methyl anthranilate. mdpi.comthieme-connect.com Another notable strategy involves a three-component reaction using isatoic anhydride, quinoline-2-carbaldehyde, and formamide (B127407) to construct a key quinazolinone intermediate, which is then converted to this compound. rsc.org The development of these synthetic pathways has not only made this compound more accessible for further study but has also facilitated the creation of a library of derivatives and analogues. nih.govmdpi.com This has been crucial for structure-activity relationship (SAR) studies aimed at identifying compounds with enhanced biological activity, including improved topoisomerase inhibition and broader anticancer, antifungal, and antiviral properties. mdpi.comresearchgate.net this compound can also be readily converted to Luotonin E through an acid-catalyzed reaction with methanol (B129727), further highlighting the synthetic relationship within this alkaloid family. nih.govthieme-connect.com

Table 2: Cytotoxic Activity of Luotonin Alkaloids Against Mouse Leukemia P-388 Cells

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Luotonin A | 1.8 |

| This compound | 5.0 |

| Luotonin E | 9.0 |

| Luotonin F | 2.3 |

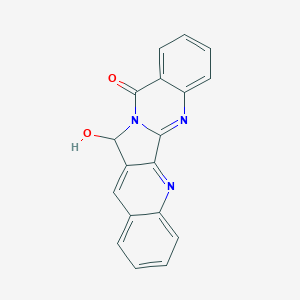

Structure

3D Structure

Properties

Molecular Formula |

C18H11N3O2 |

|---|---|

Molecular Weight |

301.3 g/mol |

IUPAC Name |

12-hydroxy-3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one |

InChI |

InChI=1S/C18H11N3O2/c22-17-11-6-2-4-8-14(11)20-16-15-12(18(23)21(16)17)9-10-5-1-3-7-13(10)19-15/h1-9,18,23H |

InChI Key |

LZLDOGIBLAERQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C(N4C(=NC5=CC=CC=C5C4=O)C3=N2)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(N4C(=NC5=CC=CC=C5C4=O)C3=N2)O |

Pictograms |

Acute Toxic |

Synonyms |

luotonin B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source and Geographical Distribution of Peganum nigellastrum Bunge

The primary natural source of Luotonin B and other related alkaloids is the plant Peganum nigellastrum Bunge. researchgate.netelsevierpure.comnih.gov This perennial herbaceous plant belongs to the Nitrariaceae family. wikipedia.org It has long been utilized in Chinese traditional medicine for various purposes. researchgate.netnih.gov

Peganum nigellastrum Bunge is primarily distributed across Central Asian desert regions, extending from China to Mongolia and parts of Siberia. botany.cz In China, its presence is recorded in regions such as Xinjiang, Tibet, and other northern provinces. wikipedia.orgbotany.cz The plant thrives in arid and semi-arid environments, including dry steppes, sandy areas, and gravelly plains, typically at altitudes between 600 and 1600 meters. botany.cz

Table 1: Geographical Distribution of Peganum nigellastrum Bunge

| Region/Country | Specific Locations Mentioned |

|---|---|

| China | Xinjiang (Hami region), Tibet, Western and Northern provinces wikipedia.orgbotany.cz |

| Mongolia | Subprovinces, Gobian Altai (Bajandzag) wikipedia.orgbotany.cz |

| Siberia | East Siberia (near Khyagt village), Dahurian Siberia wikipedia.orgbotany.cz |

Extraction and Initial Isolation Procedures for this compound

This compound, along with other luotonin alkaloids, is isolated from the aerial parts of the Peganum nigellastrum plant. researchgate.netnih.govnih.gov The general procedure for its extraction involves solvent-based methods followed by chromatographic separation.

The initial step typically involves the collection and drying of the plant's aerial parts (leaves, stems). These materials are then ground into a powder and subjected to extraction with an organic solvent, such as methanol (B129727) or ethanol, to produce a crude extract. An acid-base extraction technique is often employed to separate the basic alkaloid fractions from other plant constituents. researchgate.net

Following the initial extraction, the crude alkaloid mixture is subjected to various chromatographic techniques to isolate the individual compounds. These methods may include column chromatography over silica (B1680970) gel or alumina, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound and other related alkaloids. The structure of the isolated compounds is then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Diversity of Luotonin Alkaloids from Natural Sources

Peganum nigellastrum is a rich source of various alkaloids, not limited to a single compound. Research has led to the isolation and characterization of a family of structurally related "luotonin" alkaloids from this plant. researchgate.netnih.gov These compounds are classified into different structural types.

The primary luotonins isolated from this botanical source include Luotonin A, B, C, D, E, and F. researchgate.netresearchgate.net They are categorized based on their core chemical skeleton. Luotonins A, B, and E are classified as pyrroloquinazolino-quinoline alkaloids. researchgate.net Luotonins C and D possess a canthin-6-one (B41653) alkaloid structure, while Luotonin F is a 4(3H)-quinazolinone alkaloid. researchgate.netnih.gov

In addition to the luotonin family, other types of alkaloids and chemical compounds have also been isolated from the aerial parts of Peganum nigellastrum. These include harmine (B1663883) and several quinoline (B57606) derivatives, showcasing the chemical diversity of this plant species. nih.gov

Table 2: Diversity of Luotonin Alkaloids from Peganum nigellastrum

| Alkaloid | Chemical Skeleton Type |

|---|---|

| Luotonin A | Pyrroloquinazolino-quinoline researchgate.net |

| This compound | Pyrroloquinazolino-quinoline researchgate.net |

| Luotonin C | Canthin-6-one researchgate.netnih.gov |

| Luotonin D | Canthin-6-one researchgate.netnih.gov |

| Luotonin E | Pyrroloquinazolino-quinoline researchgate.net |

| Luotonin F | 4(3H)-quinazolinone researchgate.net |

Biosynthetic Pathways and Precursor Derivations

Proposed Biosynthetic Routes to Luotonin B

Proposed biosynthetic routes to luotonin alkaloids often involve the assembly of their complex pentacyclic structure from simpler precursors. Given the co-occurrence of luotonin A and B with pyrroloquinazoline alkaloids like vasicinone (B1682191) in Peganum nigellastrum, a biosynthetic link has been suggested. nih.govresearchgate.netclockss.org One hypothesis proposes that luotonin A could be biosynthesized from vasicinone and anthranilic acid. nih.govresearchgate.netclockss.orgmdpi.com While this specific route focuses on luotonin A, the close structural relationship between luotonin A and B suggests that this compound could arise from luotonin A through further modification. mdpi.comrsc.org

Synthetic strategies aimed at mimicking potential biogenetic pathways have been explored. For instance, some total synthesis approaches involve constructing the core ring systems through cascade cyclizations or oxidative cyclizations of key intermediates, which could mirror enzymatic processes in nature. rsc.orgthieme-connect.comnih.govmdpi.com

Enzymatic Transformations in this compound Biosynthesis

While specific enzymes involved in the biosynthesis of this compound in Peganum nigellastrum have not been definitively identified, hypothetical pathways suggest the involvement of enzymes catalyzing reactions such as oxidations, cyclizations, and potentially hydroxylations. The conversion of a proposed precursor like vasicinone to the more complex luotonin skeleton would likely require a series of enzymatic steps to form the additional rings and introduce functional groups.

In synthetic efforts inspired by biosynthesis, oxidative reactions have been employed to construct the luotonin framework. rsc.orgbohrium.com For example, some synthetic routes to luotonin A and B utilize oxidative cyclization reactions catalyzed by metal salts, which might conceptually parallel enzymatic oxidation processes in plants. rsc.orgnih.govmdpi.comresearchgate.net The introduction of the hydroxyl group in this compound, relative to Luotonin A, could potentially involve a hydroxylation step catalyzed by an oxidase or a similar enzyme. mdpi.comrsc.org

Precursor Identification and Biogenetic Linkages (e.g., from vasicinone)

Vasicinone (a pyrroloquinazoline alkaloid) has been isolated from Peganum nigellastrum alongside luotonin A and B, leading to the proposal of a biogenetic link. nih.govresearchgate.netclockss.org It is hypothesized that vasicinone, possibly in conjunction with other simple molecules like anthranilic acid, serves as a precursor in the biosynthesis of luotonin A. nih.govresearchgate.netclockss.orgmdpi.com Given the structural similarity, it is plausible that this compound is subsequently derived from luotonin A through hydroxylation. mdpi.comrsc.org

Research into the synthesis of luotonins has often utilized vasicinone or related quinazolinone intermediates as starting points, further supporting the proposed biogenetic relationship. researchgate.netresearchgate.netsci-hub.serjptonline.orgresearcher.life The transformation of vasicinone to the luotonin skeleton involves the formation of a new quinoline (B57606) ring system fused to the pyrroloquinazoline core. nih.govmdma.ch

Data regarding the isolation of these compounds from Peganum nigellastrum provides evidence for their co-occurrence and supports the investigation into their potential biosynthetic connections.

| Compound Name | Source Plant | Compound Type |

| This compound | Peganum nigellastrum | Pyrroloquinazolino-quinoline alkaloid |

| Luotonin A | Peganum nigellastrum | Pyrroloquinazolino-quinoline alkaloid |

| Vasicinone | Peganum nigellastrum, Adhatoda vasica | Pyrroloquinazoline alkaloid |

| Anthranilic acid | Proposed precursor | Aromatic amino acid |

Table 1: Selected Compounds Isolated from Peganum nigellastrum and a Proposed Precursor.

While direct enzymatic studies on this compound biosynthesis are limited in the provided search results, the isolation of structurally related compounds and the success of biomimetic synthetic approaches strengthen the hypothesis that this compound is biosynthesized in Peganum nigellastrum, likely involving vasicinone and anthranilic acid as key building blocks and proceeding via luotonin A. nih.govresearchgate.netclockss.orgmdpi.com

Synthetic Methodologies and Total Synthesis of Luotonin B

Foundational Total Synthesis Approaches to the Luotonin B Core

The construction of the pentacyclic core of luotonins has been approached from various angles, with strategies often categorized by which ring of the scaffold is formed in the key step.

A number of synthetic strategies for the luotonin framework focus on the formation of the pyrrolo[1,2-a]pyrimidin-4(6H)-one core, which constitutes rings C and D of the final structure. nih.gov For instance, a microwave-assisted synthesis involves the reaction of a suitable lactam with isatoic anhydride to yield Luotonin A, which is a direct precursor to this compound. nih.gov This approach highlights the efficiency of microwave irradiation in promoting the cyclization and formation of the quinazoline (B50416) ring system. nih.gov

Notable cascade strategies include:

Povarov Reaction : An intramolecular Povarov reaction, which is a type of inverse-electron demand hetero-Diels-Alder reaction, has been successfully applied to the synthesis of Luotonin A. nih.govacs.org This reaction involves the coupling of anilines with N-propargylic substituted heterocyclic aldehydes, catalyzed by mild Lewis acids, to form the pyrrolo[3,4-b]quinoline core. acs.org The reaction proceeds through the formation of a Schiff's base, followed by an intramolecular aza-Diels-Alder reaction. nih.gov

Radical Cyclization : A cascade radical cyclization of N-acylcyanamides has been developed for the construction of the 4(3H)-quinazolinone nucleus, leading to the total synthesis of Luotonin A. nih.govnih.gov

Convergent Cascade Cyclization : A concise synthesis of this compound has been achieved through a cascade cyclization of 2-cyanoquinoline-3-aldehyde or its protected form with methyl anthranilate. nih.gov

| Cascade Strategy | Key Reaction Type | Precursors | Product | Reference |

| Povarov Reaction | Intramolecular aza-Diels-Alder | Anilines and N-propargylic substituted heterocyclic aldehydes | Luotonin A | nih.govacs.org |

| Radical Cyclization | Radical cyclization of N-acylcyanamides | N-[(2-iodoquinol-3-yl)methyl]benzamide | Luotonin A | nih.gov |

| Convergent Cascade | Cascade cyclization | 2-cyanoquinoline-3-aldehyde and methyl anthranilate | This compound | nih.gov |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of the luotonin skeleton. thieme-connect.comnih.gov A notable example is a palladium-assisted biaryl coupling reaction. thieme-connect.com In this approach, the key intermediate, N-(bromo-quinolinyl)methylquinazolinone, undergoes an intramolecular coupling reaction. thieme-connect.com The use of tricyclohexylphosphine (Cy₃P) as a ligand and potassium acetate as a base proved effective, leading to the formation of Luotonin A in high yield, which was subsequently converted to this compound. thieme-connect.com

The conversion of Luotonin A to this compound was achieved through bromination with N-bromosuccinimide (NBS) followed by solvolysis with silver nitrate in aqueous acetone. thieme-connect.com

Oxidative cyclization provides a direct method for constructing heterocyclic rings. A versatile synthetic strategy for producing Luotonins A, B, and E utilizes a synergistic FeCl₃/KI-catalyzed oxidative cyclization. nih.gov The mechanism involves an intramolecular [4+2] cycloaddition of an imine formed in situ. This pentacyclic intermediate is then aromatized to create the Luotonin A skeleton. nih.gov Importantly, the resulting Luotonin A derivatives can be further oxidized using iodine, DMSO, and H₂O to yield the corresponding this compound compounds. nih.gov This method highlights a switchable total synthesis pathway where this compound can be accessed directly from the Luotonin A core through a subsequent oxidation step. nih.gov

Key Synthetic Steps and Reaction Mechanisms

The Friedländer annulation is a classic and highly effective method for synthesizing quinolines. nih.govwikipedia.org This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govwikipedia.orgmdpi.com This strategy has been frequently employed in luotonin synthesis to construct the B ring of the pentacyclic system. nih.govnih.gov

In one of the earliest total syntheses, Kelly and coworkers applied the Friedländer condensation to pyrrolo[2,1-b]quinazoline-3,9-dione, which was prepared from the natural alkaloid vasicinone (B1682191), to produce Luotonin A. nih.govmdpi.com The yield of this reaction was later improved by using cerium(IV) ammonium nitrate (CAN) as a catalyst. nih.govmdpi.com The reaction mechanism generally proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline (B57606) ring. wikipedia.org

The versatility of the Friedländer synthesis has been demonstrated in the preparation of various luotonin analogues by condensing different cyclic ketones with o-amino-benzaldehydes under acidic conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Ring Formed | Product | Reference |

| Pyrrolo[2,1-b]quinazoline-3,9-dione | 2-Aminobenzaldehyde | CAN | B (Quinoline) | Luotonin A | nih.govmdpi.com |

| Isovasicinone | 2-Aminobenzaldehyde | Ethanolic KOH | B (Quinoline) | Deoxyluotonin F | mdpi.comresearchgate.net |

| Cyclic ketone (lactone) | o-Amino-benzaldehydes | p-Toluene-sulfonic acid | B (Quinoline) | Luotonin A derivatives | nih.gov |

Intramolecular Aza-Diels-Alder Reactions

The intramolecular aza-Diels-Alder reaction, particularly the Povarov reaction, has been a cornerstone in the synthesis of the core structure of luotonins. acs.orgmdpi.comacs.orgnih.gov This strategy is typically employed to construct the quinoline and pyrrole (B145914) nuclei (rings B and C) in a single, convergent step. mdpi.comresearchgate.net The reaction generally involves the coupling of an N-propargylic substituted heterocyclic aldehyde with an aniline in the presence of a mild Lewis acid catalyst, such as Dysprosium triflate (Dy(OTf)₃). acs.orgacs.org The process proceeds through the sequential formation of an imine, followed by a formal intramolecular [4+2] cycloaddition. mdpi.comnih.gov

In a notable synthesis of Luotonin A, a precursor to this compound, an intramolecular Povarov reaction between a quinazolinone aldehyde precursor and aniline was utilized. acs.org The reaction, catalyzed by 10 mol % Dy(OTf)₃ in acetonitrile, led to the formation of Luotonin A in a 51% yield after purification. acs.org A key feature of this reaction is the in situ oxidation of the initially formed dihydroquinoline intermediate to the aromatic quinoline system found in the final product. acs.orgacs.org

More recently, a synergistic FeCl₃/KI-catalyzed oxidative cyclization has been developed for a versatile synthesis of Luotonin A, B, and E. nih.govmdpi.com This method also relies on an intramolecular [4+2] cycloaddition of an imine formed in situ. The process starts from 3-N-propargyl-2-methyl-quinazolinones, which undergo iodination and Kornblum oxidation to yield an aldehyde. This aldehyde then condenses with anilines to form an imine, which subsequently undergoes an FeCl₃-catalyzed cycloaddition to furnish the pentacyclic core. nih.govmdpi.com

| Catalyst | Reactants | Product | Yield | Reference |

| Dy(OTf)₃ (10 mol %) | Quinazolinone aldehyde precursor, Aniline | Luotonin A | 51% | acs.org |

| FeCl₃/KI | 3-N-propargyl-2-methyl-quinazolinone, Aniline | Luotonin A skeleton | Not specified | nih.govmdpi.com |

Mitsunobu Cyclization in Pyrrole Ring Formation

The formation of the central pyrrole C-ring is a critical step in the total synthesis of luotonins, and the Mitsunobu reaction has been effectively employed for this purpose. nih.gov This reaction facilitates the intramolecular cyclization of a suitably functionalized precursor to construct the pentacyclic skeleton. nih.gov

In one synthetic route, an alcohol intermediate, 2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-quinoline-3-methanol, serves as the key precursor. nih.gov The total synthesis of Luotonin A is completed through an intramolecular Mitsunobu reaction of this alcohol, which effectively forms the pyrrole ring. nih.govmdpi.com This specific alcohol intermediate is also a direct precursor to this compound. The synthesis of this compound was achieved via the pyridinium (B92312) chlorochromate (PCC) oxidation of this same alcohol intermediate, yielding 65%. nih.gov This highlights the utility of the Mitsunobu cyclization in creating a common intermediate for accessing different luotonin alkaloids. nih.govnih.gov

| Reaction Type | Precursor | Reagents | Product | Yield | Reference |

| Intramolecular Cyclization | 2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-quinoline-3-methanol | Mitsunobu Reagents | Luotonin A | Not specified | nih.govmdpi.com |

| Oxidation | 2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-quinoline-3-methanol | PCC, CH₂Cl₂ | This compound | 65% | nih.gov |

Oxidation Reactions in this compound Derivatization

Oxidation reactions are pivotal in the synthesis of this compound, often starting from more accessible precursors like Luotonin A or its synthetic intermediates. nih.govnih.gov The conversion of a methylene group to a carbonyl group at the benzylic position is the key transformation to yield this compound. nih.govthieme-connect.com

Several methods have been reported for this oxidative derivatization:

Direct Oxidation of Intermediates: As mentioned previously, the alcohol precursor used for the Mitsunobu cyclization can be directly oxidized to this compound using pyridinium chlorochromate (PCC) in dichloromethane. nih.govnih.gov

From Luotonin A: A two-step process starting from Luotonin A involves a benzylic bromination using N-bromosuccinimide (NBS) with 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator, followed by hydrolysis (solvolysis) of the resulting bromide with aqueous silver nitrate (AgNO₃) to give this compound in 59% yield. nih.govthieme-connect.com

Sunlight-Induced Conversion: Luotonin A has been observed to undergo a slow conversion to this compound when a solution of the compound in chloroform (B151607) is exposed to sunlight over a period of two weeks. nih.gov

Iodine/DMSO System: A versatile method for synthesizing this compound analogues involves the oxidation of Luotonin A derivatives using a system of iodine, dimethyl sulfoxide (DMSO), and water. nih.gov

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-quinoline-3-methanol | PCC, CH₂Cl₂ | This compound | 65% | nih.gov |

| Luotonin A | 1. NBS, AIBN, light 2. aq. AgNO₃ | This compound | 59% | nih.govthieme-connect.com |

| Luotonin A | Chloroform, Sunlight | This compound | Slow conversion | nih.gov |

| Luotonin A derivatives | Iodine, DMSO, H₂O | This compound derivatives | Not specified | nih.gov |

Divergent Synthetic Strategies Towards this compound Analogues

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate, which is particularly valuable for structure-activity relationship studies. For this compound and its analogues, several divergent approaches have been developed.

A notable strategy allows for the synthesis of Luotonin A, B, and E from a single, versatile precursor. nih.gov This approach hinges on the creation of a key alcohol intermediate, which can then be directed toward each of the three alkaloids through different reaction pathways. The synthesis of this compound is achieved through oxidation of this alcohol, while Luotonin A is formed via Mitsunobu cyclization, and Luotonin E can be subsequently prepared from this compound. nih.govnih.gov

Another powerful divergent approach utilizes a synergistic FeCl₃/KI-catalyzed oxidative cyclization. researchgate.net This protocol is advantageous due to its use of inexpensive and readily available N-propargyl 2-methyl-quinazolinones and various arylamines. The methodology demonstrates a broad substrate scope and high atom economy, allowing for the synthesis of different Luotonin A and B derivatives through a switchable approach. Further transformations of the synthesized this compound can then lead to Luotonin E, showcasing the method's potential for generating a diverse range of analogues. researchgate.net

Synthesis of this compound from Related Luotonins (e.g., Luotonin A to B)

The direct conversion of Luotonin A to this compound is a common and practical approach, as Luotonin A is often the primary target of total synthesis efforts. nih.govthieme-connect.com This transformation involves the specific oxidation of the C-14 methylene bridge.

One of the most frequently cited methods is a two-step sequence. First, Luotonin A undergoes a radical bromination at the benzylic position using N-bromosuccinimide (NBS), typically initiated by AIBN and irradiation with a tungsten lamp. The resulting bromo-intermediate is then subjected to solvolysis, often mediated by silver nitrate in aqueous acetone, to yield this compound. thieme-connect.com This procedure has been reported to provide this compound in a respectable 59% yield. thieme-connect.com

An alternative, though less practical, method is the slow photo-oxidation of Luotonin A. When dissolved in chloroform and exposed to sunlight for an extended period (two weeks), Luotonin A converts to this compound, demonstrating the inherent susceptibility of the C-14 position to oxidation. nih.gov

Synthetic Efficiency and Yield Optimization in this compound Production

Optimization strategies often focus on improving key bond-forming reactions. The use of microwave irradiation to assist in the formation of the quinazoline ring from a lactam and isatoic anhydride has been shown to produce Luotonin A in 85% yield in just 7 minutes, a significant improvement over traditional heating methods. nih.gov Such enhancements in precursor synthesis directly contribute to more efficient production of this compound.

Structure Activity Relationship Sar Studies of Luotonin B Analogues

Design Principles for Luotonin B Derivatives

The design of this compound analogues is centered on modifying its quinoline (B57606), quinazoline (B50416), and pyrrole (B145914) moieties. These alterations aim to improve properties such as cytotoxicity against cancer cell lines and inhibition of key cellular targets like DNA topoisomerases. nih.govnih.govsemanticscholar.org The planar nature of the luotonin scaffold is considered important for its interaction with DNA, and modifications are often designed to enhance this interaction or introduce new binding modes. plos.org

The quinoline portion of luotonin, comprising the A and B rings, has been a primary target for structural modification. nih.govplos.org

A-Ring Modifications : The introduction of substituents on the A-ring significantly influences cytotoxic activity. nih.gov For instance, a series of 8,9-disubstituted luotonin A analogues were synthesized to probe the effects on antiproliferative activity. nih.gov Studies revealed that introducing an 8-piperazine group, particularly in an 8-piperazinyl-9-fluoro derivative, markedly improved in vitro cytotoxicity against several cancer cell lines. nih.govmdpi.com Similarly, the introduction of 4-amino and 4,9-diamino groups on the A-ring resulted in potent antiproliferative agents, with activity levels approaching those of clinically used topoisomerase I inhibitors. nih.govmdpi.com Other substitutions, such as 8-fluoro and 9-hydroxy groups, have also been shown to modulate activity against topoisomerases. researchgate.net

B-Ring Modifications : Alterations to the B-ring have led to significant discoveries. The synthesis of analogues with aryl substituents at the C-14 position has been explored. Notably, derivatives bearing a 3,5-dimethylphenyl group at this position not only showed enhanced cytotoxic activity but also exhibited a different binding orientation within the topoisomerase I-DNA complex. plos.org This alternative binding mode, which shields the hydrophobic substituent, represents a significant advance in designing more potent inhibitors. plos.org

The quinazoline moiety, or E-ring, is another critical component for the biological activity of luotonin analogues. doi.org While the core quinazolinone structure is often retained, substitutions on this ring are considered important for modulating activity. researchgate.net In the broader class of quinazolinone-based compounds, substitutions at positions 2, 6, and 8 are known to be crucial for the structure-activity relationship. researchgate.netrsc.org Studies on E-ring modified luotonin A derivatives confirm that structural changes in this region can lead to pronounced differences in the ability to stabilize the topoisomerase I-DNA binary complex. doi.org

The central pyrrole C-ring is integral to the pentacyclic framework, linking the quinoline and quinazoline systems. While its structural integrity is often considered essential, some modifications have been investigated. nih.govumassd.edu Drawing parallels from SAR studies on camptothecin (B557342), where substitutions on the ring adjacent to the lactone are critical, researchers have explored introducing substituents on the C4-position of the quinoline moiety, which is adjacent to the pyrrole ring in luotonin. nih.gov Furthermore, synthetic strategies have been developed to create C-ring substituted angular luotonins, demonstrating that this core can be chemically accessed for modification. researchgate.net

Correlation of Structural Changes with Biological Activity Profiles

The systematic modification of the luotonin scaffold has generated a wealth of data correlating specific structural features with biological outcomes, particularly anticancer cytotoxicity. The introduction of specific functional groups at defined positions can dramatically enhance potency.

For example, the 5-deaza modification, where the nitrogen atom at position 5 is replaced by a carbon, in conjunction with an 8-piperazine and 9-halogen substitution, led to compounds with significantly improved cytotoxicity against a panel of human cancer cell lines, including HepG2 (liver), A549 (lung), MCF-7 (breast), and HeLa (cervical). nih.govmdpi.com Likewise, the addition of a 4,9-diamino substitution pattern on the A-ring produced a potent antiproliferative agent active in the low micromolar range. nih.govmdpi.com The substitution of a 3,5-dimethylphenyl group onto the B-ring also resulted in analogues with activity comparable to camptothecin. plos.org

| Analogue/Modification | Target Ring(s) | Key Research Finding | Reference |

|---|---|---|---|

| 8-piperazinyl-9-fluoro-luotonin A | A-Ring | Significantly enhanced cytotoxicity with IC₅₀ values of 3.58 µM (HepG2), 4.85 µM (A549), 5.33 µM (MCF-7), and 6.19 µM (HeLa). | nih.govmdpi.com |

| 8-piperazinyl-9-halo-5-deaza-luotonin A | A-Ring / Pyrrole Moiety | Potent cytotoxicity with IC₅₀ values of 1.20 µM (HepG2), 2.09 µM (A549), 1.56 µM (MCF-7), and 1.92 µM (HeLa). | nih.govmdpi.com |

| 4,9-diamino-luotonin A | A-Ring | Potent antiproliferative agent with IC₅₀ values of 2.03 µM (SW480 colon cancer) and 0.82 µM (HL60 leukemia). | nih.govmdpi.com |

| 14-(3,5-dimethylphenyl)-luotonin A | B-Ring | Showed activity comparable to camptothecin and a novel binding mode to the topoisomerase I-DNA complex. | plos.org |

| 8-fluoroluotonin A | A-Ring | Displayed inhibitory activity on topoisomerase I comparable to camptothecin. | researchgate.net |

Stereochemical Considerations in this compound Activity

A significant structural feature of this compound and its close analogue Luotonin A is the absence of a chiral center, rendering the molecules achiral. mdpi.com This contrasts sharply with camptothecin, another well-known topoisomerase I inhibitor, which possesses a stereocenter at the C-20 position within its E-ring lactone that is crucial for its biological activity. mdpi.comehu.es

Because the parent luotonin scaffold is planar and achiral, stereochemistry is not an intrinsic factor in its activity. However, it becomes a critical consideration when synthetic modifications introduce chiral centers into the derivative structure. For instance, the addition of certain side chains or the saturation of one of the rings could create stereoisomers. In such cases, it would be necessary to separate the resulting enantiomers or diastereomers and evaluate their biological activities independently, as it is common for stereoisomers to exhibit different potencies and pharmacological profiles. While stereochemical issues have been noted in the synthesis of related quinazolino-carboline structures, specific studies detailing the differential activity of chiral this compound analogues are not extensively documented in the reviewed literature. acs.org

Biological Activities and Mechanistic Investigations of Luotonin B and Its Analogues

Antiproliferative and Cytotoxic Activities in Cell Line Models

Studies have evaluated the ability of Luotonin B and its derivatives to inhibit the proliferation and induce cytotoxicity in various cancer cell lines. These investigations provide insights into the potential therapeutic window and spectrum of activity of these compounds.

Evaluation against Murine Leukemia Cell Lines (e.g., P-388)

This compound, along with other luotonins (Luotonin A, C, D, E, and F), has demonstrated promising cytotoxicity against murine leukemia P-388 cells. mdpi.comresearchgate.net Luotonin A is often reported as the most active among the naturally occurring luotonins in this cell line, with an IC50 value of 1.8 μg/mL. mdpi.comresearchgate.net this compound has also shown cytotoxic activity against P-388 cells, with an reported IC50 of 5.0 μg/mL. researchgate.net This activity suggests a potential for luotonins as agents against certain types of leukemia. mdpi.comrsc.org

Data Table 1: Cytotoxic Activity of Luotonins Against Mouse Leukemia P-388 Cells

| Compound | IC50 (μg/mL) |

| Luotonin A | 1.8 |

| This compound | 5.0 |

| Luotonin F | 2.3 |

| Luotonin E | 9.0 |

| Luotonin C | - |

| Luotonin D | - |

Note: Data for Luotonin C and D were not available in the source. researchgate.net

Cytotoxicity in Human Cancer Cell Lines (in vitro studies)

Beyond murine models, the cytotoxic effects of luotonins and their analogues have been investigated in a range of human cancer cell lines. These in vitro studies help to determine the breadth of their anticancer activity.

Luotonins A, B, and E, specifically the pyrroloquinazolino-quinoline types, have shown promising cytotoxicities towards selected human cancer cell lines. mdpi.com While generally less potent than camptothecin (B557342) against human cancer cell lines, their structural similarity makes them interesting lead compounds. mdpi.com

Studies on Luotonin A analogues have explored modifications to different rings (A, B, C, D, and E) to improve cytotoxic activity against various human cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), JURKAT (T-cell leukemia), NCI-H460 (non-small-cell lung cancer), KB (cervix tumor cell line), MDA-MB231 (breast), LNCap (prostate), and HT1080 (fibrosarcoma). semanticscholar.orgnih.govscispace.comnih.govnih.gov For instance, some A-ring modified Luotonin A derivatives have shown stronger antiproliferative activity than Luotonin A in human colon adenocarcinoma (SW480) and human leukemia (HL60) cell lines. mdpi.com Certain B-ring modified Luotonin A analogues have also demonstrated improved activity compared to the natural Luotonin A in cell cytotoxicity assays. plos.orgnih.gov Decarbonyl analogues of Luotonin A have also been evaluated and shown promising cytotoxicities against KB, MDA-MB231, LNCap, and HT1080 cell lines. nih.gov

Data Table 2: Examples of Cytotoxicity of Luotonin Analogues in Human Cancer Cell Lines

| Compound Type | Cell Lines Tested | Key Findings | Reference |

| Luotonin A (Natural) | Various human cancer cell lines | Generally less potent than camptothecin. mdpi.com | mdpi.com |

| A-ring modified Luotonin A analogues | SW480 (colon), HL60 (leukemia) | Some compounds showed stronger antiproliferative activity than Luotonin A. mdpi.com | mdpi.com |

| B-ring modified Luotonin A analogues | Various human cancer cell lines | Some compounds showed better activity than Luotonin A. plos.orgnih.gov | plos.orgnih.gov |

| Decarbonyl Luotonin A analogues | KB, MDA-MB231, LNCap, HT1080 | Showed promising cytotoxicities. nih.gov | nih.gov |

| D-ring modified Luotonin A analogues | MCF7, HCT116, JURKAT, NCI-H460 | Some derivatives showed good inhibition against HCT116. semanticscholar.org | semanticscholar.org |

Molecular Mechanisms of Topoisomerase I Inhibition

This compound and its related compounds exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase I (Topo I). This enzyme plays a critical role in DNA replication by relaxing supercoiled DNA. mdpi.com Inhibitors of Topo I interfere with this process, leading to DNA damage and ultimately cell death. mdpi.comwikipedia.org

Stabilization of the Topoisomerase I-DNA Covalent Complex

A key mechanism of action for this compound and its analogues, similar to camptothecin, is the stabilization of the covalent binary complex formed between Topo I and DNA. mdpi.comsemanticscholar.orgmdpi.complos.orgnih.govguidetopharmacology.orgnih.govuni.luresearchgate.netcapes.gov.br During the catalytic cycle of Topo I, the enzyme creates a transient single-strand break in the DNA backbone and becomes covalently linked to the 3' end of the broken strand. wikipedia.org This allows the intact strand to pass through the break, relieving torsional stress. wikipedia.org Normally, the enzyme then religates the DNA backbone, releasing the enzyme. wikipedia.org However, inhibitors like luotonins trap the Topo I-DNA covalent complex, preventing religation. plos.orgwikipedia.org This stabilized complex interferes with the progression of replication forks, leading to DNA double-strand breaks and triggering cell death pathways, such as apoptosis. wikipedia.org

Luotonin A has been shown to stabilize the human DNA Topo I-DNA covalent binary complex, producing a similar pattern of DNA cleavage as camptothecin. capes.gov.br This stabilization is considered a putative biochemical locus for the cytotoxic action of luotonins. capes.gov.br

Comparative Analysis with Camptothecin-Type Inhibitors

Luotonins, particularly Luotonin A, share structural similarities with camptothecin (CPT), a natural product that is a well-established Topo I inhibitor and the lead compound for several clinically used anticancer drugs like topotecan (B1662842) and irinotecan. mdpi.commdpi.complos.orgwikipedia.orgguidetopharmacology.org Both compound classes act by stabilizing the Topo I-DNA covalent complex. semanticscholar.orgplos.orgresearchgate.netresearchgate.net

However, a significant difference lies in their chemical structure and potency. Camptothecin possesses an α-hydroxy lactone ring (E-ring) which is crucial for its activity but is also prone to hydrolysis, leading to an inactive carboxylate form and contributing to limitations in its clinical use. plos.orgnih.govwikipedia.orgresearchgate.net Luotonin A, in contrast, lacks this lactone moiety, offering improved chemical stability. plos.orgnih.govresearchgate.net Despite this enhanced stability, natural Luotonin A generally exhibits lower potency in inhibiting Topo I and in cytotoxicity assays compared to camptothecin. mdpi.comsemanticscholar.orgplos.orgnih.govresearchgate.netresearchgate.net This lower activity of Luotonin A has driven research efforts to synthesize and evaluate more potent analogues. plos.orgnih.govresearchgate.net

Some synthetic Luotonin A analogues have been developed that show Topo I inhibition activity comparable to or even higher than natural Luotonin A, and in some cases, comparable to camptothecin. semanticscholar.orgnih.govplos.orgnih.gov These findings highlight the potential of the luotonin scaffold as a basis for developing new, more potent Topo I inhibitors with potentially improved stability compared to camptothecin derivatives. plos.orgnih.govresearchgate.net

Investigation of Binding Modes within the Topoisomerase-DNA Complex

Understanding how luotonins bind to the Topo I-DNA complex is crucial for the rational design of more effective analogues. Docking studies and structural analyses aim to elucidate these interactions.

Luotonin A stabilizes the human DNA Topo I-DNA covalent binary complex by binding through the minor groove of the DNA. mdpi.comcapes.gov.br This is similar to the binding mode of camptothecin. mdpi.com

Docking studies of luotonin-topoisomerase I-DNA ternary complexes have been undertaken to rationalize the observed biological activities of luotonin analogues. plos.orgnih.govresearchgate.net These studies suggest that many luotonin analogues bind in a manner similar to Luotonin A and standard topoisomerase poisons like topotecan. plos.orgnih.govresearchgate.netmdpi.com However, interestingly, some promising analogues, particularly those with specific substituents like a 3,5-dimethylphenyl group at the B-ring, have been observed to dock in a different orientation. plos.orgnih.govresearchgate.net This alternative binding mode can allow hydrophobic moieties to be shielded from the aqueous environment by being positioned between the deoxyribose of a guanine (B1146940) residue in the scissile strand and the surface of the protein. plos.orgnih.govresearchgate.net This new binding mode, in some cases, has been associated with higher inhibitory potency, representing a significant advancement in the design of novel Topo I inhibitors based on the luotonin scaffold. plos.orgnih.govresearchgate.net

Antifungal Activities Against Phytopathogenic Fungi

Research has explored the efficacy of this compound and its analogues against various plant pathogenic fungi, highlighting their potential for crop protection.

In Vitro Fungicidal Efficacy against Key Plant Pathogens (e.g., Botrytis cinerea, Magnaporthe oryzae)

Studies have demonstrated that this compound analogues exhibit significant in vitro antifungal activities against key plant pathogens such as Botrytis cinerea and Magnaporthe oryzae. For instance, some luotonin A analogues have shown potent activity against B. cinerea and M. oryzae. researchgate.netcolab.ws One specific luotonin A analogue, compound 10s, exhibited antifungal activity against B. cinerea comparable to that of azoxystrobin, a commercial fungicide. researchgate.netcolab.wsnih.govacs.orgacs.org Against M. oryzae, the same compound showed activity slightly weaker than azoxystrobin. researchgate.netcolab.wsnih.govacs.orgacs.org Another study focusing on quinoline (B57606) derivatives inspired by Luotonin F, a related alkaloid, identified compound W9 with broad-spectrum inhibitory activities against several plant pathogenic fungi, including B. cinerea. acs.orgresearcher.lifenih.govscilit.com Compound W9 was found to be more effective against B. cinerea in vitro than the reference fungicides Pyrimethanil and Boscalid. acs.orgresearcher.lifenih.govscilit.com

Below is a table summarizing some in vitro antifungal efficacy data:

| Compound | Fungal Pathogen | EC50 (μg/mL) | Reference Fungicide | Reference EC50 (μg/mL) |

| Luotonin A analogue 10s | Botrytis cinerea | Equivalent to 0.09 mM | Azoxystrobin | 0.09 mM |

| Luotonin A analogue 10s | Magnaporthe oryzae | 0.19 mM | Azoxystrobin | 0.17 mM |

| Quinoline derivative W9 | Botrytis cinerea | 0.570 | Pyrimethanil | 3.54 |

| Quinoline derivative W9 | Botrytis cinerea | 0.570 | Boscalid | 1.37 |

| Quinoline derivative W9 | Rhizoctonia solani | 0.471 | - | - |

| Quinoline derivative W9 | Sclerotinia sclerotiorum | 0.752 | - | - |

| Quinoline derivative W9 | Fusarium graminearum | 0.329 | - | - |

| Quinoline derivative W9 | Fusarium oxysporum | 0.960 | - | - |

| Quinoline derivative W9 | Phytophthora capsici | 0.504 | - | - |

Note: Some sources report EC50 values in mM while others use μg/mL. Direct comparison requires conversion.

In Vivo Antifungal Protection and Curative Effects (in plant models)

Beyond in vitro efficacy, studies have also investigated the ability of this compound analogues to provide protection and exert curative effects against fungal infections in plant models. For example, compound 10s, a luotonin A analogue, demonstrated both protective and curative activities against Sclerotinia sclerotiorum and B. cinerea in vivo. researchgate.netcolab.wsnih.gov The curative effect of compound 10s was observed to be stronger than its protective effect against these pathogens at a concentration of 80 μg/mL, with curative effects reaching 67.17% and 73.82% against S. sclerotiorum and B. cinerea, respectively. researchgate.netcolab.wsnih.gov The quinoline derivative W9 also exhibited excellent in vivo protection efficacy against B. cinerea when compared to the reference drug Pyrimethanil. acs.orgresearcher.lifenih.govscilit.com

Proposed Antifungal Mechanisms of Action

Investigations into the mechanisms by which this compound analogues exert their antifungal effects have provided insights into their interactions with fungal cells.

Disruption of Fungal Cell Membrane and Cell Wall Integrity

Scanning electron microscopy studies have indicated that luotonin A analogues may exert their antifungal activity by damaging the fungal cell membrane and cell wall. researchgate.netcolab.wsnih.govacs.orgacs.org This disruption can lead to increased cell membrane permeability and leakage of cellular contents. acs.orgresearcher.lifenih.govscilit.com

Effects on Mycelial Morphology and Reactive Oxygen Species Production

This compound analogues have also been shown to affect fungal mycelial morphology. acs.orgresearcher.lifenih.govscilit.com Furthermore, studies suggest that these compounds can increase the production of reactive oxygen species (ROS) within fungal cells. acs.orgresearcher.lifenih.govscilit.com The accumulation of ROS can induce oxidative damage, contributing to the inhibition of fungal growth.

Insecticidal Activity Studies (e.g., against Aphis craccivora)

In addition to their antifungal properties, this compound and its analogues have been evaluated for insecticidal activity, including against the cowpea aphid, Aphis craccivora. Some luotonin A analogues have shown activity against A. craccivora. researchgate.netcolab.wsnih.govacs.orgacs.org Compounds 10k and 10o, specifically, demonstrated notable insecticidal activity against A. craccivora, with identical mortality values of 42.05% at a concentration of 50 μg/mL. researchgate.netcolab.wsnih.govacs.orgacs.org This activity was slightly lower than that of the reference insecticide pymetrozine (B1663596) (51.14%) at the same concentration. researchgate.netcolab.wsnih.govacs.orgacs.org

Below is a table summarizing some in vitro insecticidal efficacy data against Aphis craccivora:

| Compound | Insect Pest | Concentration (μg/mL) | Mortality (%) | Reference Insecticide | Reference Mortality (%) |

| Luotonin A analogue 10k | Aphis craccivora | 50 | 42.05 | Pymetrozine | 51.14 |

| Luotonin A analogue 10o | Aphis craccivora | 50 | 42.05 | Pymetrozine | 51.14 |

Exploration of Other Biological Activities in Preclinical Contexts (e.g., anti-inflammatory, antiviral in related scaffolds)

Preclinical studies have indicated that the structural scaffold present in this compound and its analogues, the quinazolinone moiety, is associated with a broad spectrum of biological activities, including anti-inflammatory and antiviral properties. mdpi.comnih.gov

Anti-inflammatory Activities: The plant Peganum nigellastrum, from which luotonins were originally isolated, has a history of use in traditional Chinese medicine for treating conditions associated with inflammation. researchgate.netnih.govnih.gov While direct anti-inflammatory activity of this compound itself is not extensively documented in the provided search results, the quinazolinone scaffold, a core component of luotonins, has been identified as a "privileged motif" in drug discovery due to its affinity for various receptors and its association with diverse biological activities, including anti-inflammatory effects. researchgate.net Studies on other quinazolinone derivatives have demonstrated considerable potent anti-inflammatory activity in animal models. For instance, certain 2-phenyl-4(3H)-quinazolinone derivatives showed significant edema inhibition in a carrageenan-induced paw edema rat model, comparable to the standard drug indomethacin. researchgate.netresearchgate.net

Antiviral Activities: Research has also explored the antiviral potential of luotonins and related structures. Luotonin A, a closely related alkaloid to this compound, has shown antiviral activity against the tobacco mosaic virus (TMV). medchemexpress.com This suggests that the luotonin scaffold possesses inherent antiviral potential. Furthermore, the quinazolinone scaffold, present in this compound, has been highlighted for its antiviral properties. mdpi.comnih.govrsc.org Synthetic derivatives containing the quinazolinone moiety have been investigated for their antiviral activities, including against SARS-CoV-2 3CL protease. rsc.org For example, novel benzimidazole (B57391) conjugated quinazolinone derivatives were designed and synthesized, and one compound exhibited anti-3CL enzymatic activity in a dose-dependent manner. rsc.org

While specific detailed data tables for this compound's direct anti-inflammatory or antiviral activities were not prominently featured in the search results, the research on related scaffolds, such as quinazolinone and other luotonins like Luotonin A, provides preclinical evidence supporting the potential for these activities within the luotonin structural class. The historical use of the source plant for inflammatory conditions and the documented activities of related quinazolinone and luotonin A structures in antiviral assays indicate that further exploration of this compound and its analogues for these biological effects in preclinical contexts is warranted.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. For the luotonin family, the primary target studied is the human topoisomerase I-DNA covalent complex.

Docking studies are typically performed using software like AutoDock Vina. nih.govplos.org The process involves preparing the crystal structure of the target, such as the topoisomerase I-DNA complex (e.g., PDB code: 1K4T), and the 3D structure of the ligand (Luotonin B or its analogues). nih.gov The software then explores possible binding poses of the ligand within the active site of the target and scores them based on binding energy calculations.

Analysis of the docked poses reveals key molecular interactions responsible for binding affinity and specificity. For luotonin alkaloids, the binding mode is generally characterized by the intercalation of the planar pentacyclic ring system between the DNA base pairs at the cleavage site. This mode of binding is similar to that of other topoisomerase poisons like camptothecin (B557342). plos.org

Studies on Luotonin A analogues, which share the core scaffold of this compound, have identified critical interactions within the ternary topoisomerase I-DNA complex. These interactions often include:

Hydrogen Bonding: Hydrogen bonds are frequently observed between the luotonin scaffold and amino acid residues of topoisomerase I or the DNA backbone. For example, the D-ring carbonyl group is a common hydrogen bond acceptor. plos.org In some analogues, nitrogen atoms in the A and B rings also participate in hydrogen bonding. plos.org

Hydrophobic Interactions: The aromatic rings of the luotonin core engage in hydrophobic and π-stacking interactions with the DNA bases, contributing significantly to the stability of the complex. plos.org

Electrostatic Interactions: Key amino acid residues, such as Arginine 364 (Arg364) and Lysine 374 (Lys374), often form important electrostatic or hydrogen bonding interactions that stabilize the ligand in the binding pocket. plos.org

Table 1. Representative Ligand-Target Interactions for the Luotonin Scaffold based on Analogue Studies.

Molecular docking is not only used to rationalize the activity of known compounds but also to predict new, potentially more effective binding modes. In a study on B-ring-aryl substituted Luotonin A analogues, docking simulations revealed a novel binding orientation for the most potent compounds. plos.org Unlike the typical intercalation mode, these analogues were predicted to bind in a different orientation where the hydrophobic aryl substituent was buried in a pocket between the DNA and the protein surface. plos.org This new pose was stabilized by a hydrogen bond between the D-ring carbonyl and a basic amino acid residue. plos.org The discovery of this alternative binding mode is a significant step in designing new topoisomerase inhibitors with potentially higher potency. plos.org Such findings highlight the power of molecular docking to guide the structural modification of the this compound scaffold for enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com While specific QSAR studies focusing solely on this compound are not prominent in the literature, the methodology has been applied to related compounds, such as Luotonin A derivatives and other topoisomerase inhibitors. acs.orgunipacto.com.br

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Hydrophobicity (e.g., LogP)

Electronic properties (e.g., dipole moment, atomic charges)

Steric properties (e.g., molecular volume, surface area)

Topological indices (describing molecular connectivity)

Statistical methods, such as multilinear regression, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). mdpi.com Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, QSAR models have been used to predict the ecotoxicity of fungicides derived from Luotonin A. unipacto.com.br

Table 2. Common Descriptor Classes Used in QSAR Modeling of Bioactive Compounds.

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including the stability of ligand-protein complexes and conformational changes. nih.gov While specific MD simulations for this compound are not widely reported, studies on Luotonin A complexes offer valuable insights into the potential dynamics of this compound.

For example, MD simulations were performed to study the stability of Luotonin A when complexed with cyclodextrins (β-CD and HP-β-CD). nih.gov The simulations, often run for nanoseconds, tracked the atomic positions over time. Key analyses included:

Root Mean Square Deviation (RMSD): The RMSD of the complex was calculated to assess its stability. A stable RMSD value over time indicates that the complex is not undergoing major structural changes and remains in a stable conformation. nih.gov

Distance Analysis: The distance between the center of mass of the ligand and the host molecule was monitored to ensure the ligand remained within the binding cavity. nih.gov

In the study of the Luotonin A-β-CD complex, the results showed good stability, with fluctuations not exceeding 4 Å. nih.gov The Luotonin A molecule was found to remain inside the cyclodextrin (B1172386) cavity for the majority of the simulation time, confirming a stable complex. nih.gov Such studies are crucial for understanding how drug delivery systems might stabilize and interact with luotonin compounds. Similar MD simulations could be applied to this compound to verify the stability of its binding to biological targets like topoisomerase I or other potential protein partners. semanticscholar.org

In Silico Screening for New Biological Targets

In silico or virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.net This approach can also be used in reverse, where a specific molecule like this compound is screened against a database of potential protein targets to identify new biological activities.

While comprehensive screening campaigns for this compound have not been detailed, the application of this method to its sister alkaloids demonstrates its utility. A notable example is the virtual screening that identified Luotonin C as a potential inhibitor of DNA methyltransferase 1 (DNMT1). ijrti.org In this study, various luotonin compounds were docked against the DNMT1 protein, and Luotonin C showed a promising binding energy of -6.1 kcal/mol and favorable drug-like properties. ijrti.org

This discovery suggests that the luotonin scaffold is not limited to inhibiting topoisomerase I and may interact with other important cancer-related targets. Given the structural similarity between the luotonin alkaloids, it is plausible that an in silico screening campaign could uncover novel biological targets for this compound, opening new avenues for its therapeutic application.

Preclinical Pharmacological Investigations Excluding Human Data

Pharmacological Efficacy in Non-Human Disease Models

Luotonin B, a pyrroloquinazolinoquinoline alkaloid, has been identified as a compound with potential antitumor properties. sigmaaldrich.comnih.gov Its primary mechanism of action is associated with the inhibition of human topoisomerase, a class of enzymes crucial for managing DNA topology during replication and transcription. sigmaaldrich.com Preclinical investigations have primarily focused on evaluating its cytotoxic effects against various cancer cell lines.

Initial discovery and isolation studies revealed that this compound, alongside its structural relative Luotonin A, inhibited the growth of murine leukemia P-388 cells. nih.govmdpi.comaurigeneservices.com While much of the subsequent research has focused on Luotonin A as a lead compound due to its more potent activity, this compound is consistently recognized for its cytotoxic potential. nih.govnih.gov The luotonin family of alkaloids, including this compound, are considered promising scaffolds for the development of new anticancer agents due to their structural similarities to the well-known topoisomerase I inhibitor, camptothecin (B557342). mdpi.comnih.gov

Studies on various luotonin derivatives have provided insights into the structure-activity relationships that govern their cytotoxic efficacy. For instance, modifications to the A-ring of the luotonin scaffold have been shown to significantly impact cytotoxicity against human cancer cell lines such as the human colon tumor cell line HCT-116 and the human non-small cell lung carcinoma cell line H460. mdpi.com Although these studies often use Luotonin A as the parent molecule for derivatization, the findings are relevant to the broader luotonin scaffold shared by this compound. nih.govscispace.comnih.gov For example, the introduction of an amino group at the 4-position of the A-ring in a Luotonin A analog resulted in significantly more potent activity against the human leukemia cell line HL60 compared to the parent compound. nih.gov

The table below summarizes the reported cytotoxic activities of this compound and related compounds in preclinical models.

| Compound/Analog | Cell Line | Activity Metric | Value |

| This compound | Leukemia P-388 | Cytotoxicity | Active |

| Luotonin A | Leukemia P-388 | IC₅₀ | 1.8 µg/mL |

| Luotonin A | Intact Cells | IC₅₀ | 5.7–12.6 µg/mL |

| 7-Azaluotonin A | L1210 (Leukemia) | IC₅₀ | 0.13 µM |

| 7-Azaluotonin A | A549 (Lung Carcinoma) | IC₅₀ | 6.3 µM |

| 7-Azaluotonin A | SK-OV-3 (Ovary Adenocarcinoma) | IC₅₀ | 5.6 µM |

| 4-Amino Luotonin A Derivative | HL60 (Leukemia) | Cell Viability | Significantly more potent than Luotonin A |

This table includes data for Luotonin A and its derivatives to provide context for the pharmacological potential of the luotonin scaffold, as specific IC₅₀ values for this compound are not as widely reported in the cited literature.

In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animal Models

Detailed preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models are not extensively reported in publicly available scientific literature. The focus of most research has been on the synthesis and in vitro cytotoxic evaluation of luotonin scaffolds. nih.govnih.gov

The limited solubility of luotonin compounds in aqueous media presents a significant challenge for their development as therapeutic agents. sigmaaldrich.com For instance, this compound is reported to be soluble in a 4:1 mixture of chloroform (B151607) and methanol (B129727), and its solubility in DMSO has also been noted, but its aqueous solubility is low. sigmaaldrich.com Poor solubility can negatively impact absorption and bioavailability, which are critical parameters in ADME profiling.

To overcome these limitations, formulation strategies have been explored for related compounds like Luotonin A. One such approach involves the formation of inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin. mdpi.com These complexes have been shown to increase the stability and aqueous solubility of Luotonin A, which in turn can enhance bioavailability and activity. mdpi.com While these studies were performed on Luotonin A, the similar core structure of this compound suggests that such formulation strategies could also be applicable to improve its ADME characteristics. However, specific in vivo pharmacokinetic studies detailing the absorption rates, tissue distribution, metabolic pathways, and excretion routes for this compound remain a gap in the current body of research.

Drug-likeness and Lead Optimization Strategies for this compound Scaffolds

The luotonin scaffold, including that of this compound, is considered an attractive starting point or "lead structure" for the development of new anticancer drugs. nih.gov This is primarily due to its unique pentacyclic structure and its ability to function as a topoisomerase I inhibitor, a validated target for cancer chemotherapy. mdpi.comnih.gov Despite its promise, the parent luotonin structure, including this compound, possesses certain limitations, such as relatively moderate potency and poor solubility, which have prompted extensive lead optimization efforts. mdpi.commdpi.com

Key lead optimization strategies for the luotonin scaffold include:

A-Ring Modification : Introducing various substituents on the A-ring has been a major focus. For example, the synthesis of A-ring amino derivatives of Luotonin A showed that the position of the amino group is crucial for antiproliferative activity, with the 4-amino derivative being the most effective in certain cell lines. nih.gov Fluorine substitution has also been explored, with an 8-fluoro-luotonin A derivative showing Topoisomerase I inhibitory activity comparable to camptothecin. scispace.com

E-Ring Modification : Inspired by the structure of camptothecin, which has an α-hydroxylactone moiety crucial for its activity, researchers have speculated that introducing appropriate substituents on the E-ring of the luotonin scaffold could enhance interaction with Topoisomerase I and boost anticancer activity. researchgate.net

Scaffold Hopping and Core Modification : More profound changes involve altering the core heterocyclic system. The development of aza-analogues, where a carbon atom in the quinoline (B57606) ring is replaced by a nitrogen atom, has been investigated. clockss.org For instance, 7-azaluotonin A demonstrated significantly increased cytotoxicity against several human cancer cell lines. mdpi.com Other modifications include the 5-deaza modification of Luotonin A, which also led to a marked enhancement in in vitro cytotoxicity. nih.govresearchgate.net

Improving Physicochemical Properties : A significant hurdle for the clinical development of luotonins is their low aqueous solubility. To address this, strategies such as creating inclusion complexes with cyclodextrins have been employed. This approach not only improves solubility but has also been shown to enhance the bioactivity of Luotonin A, making its activity comparable to camptothecin in some cancer cell lines. mdpi.com

These optimization studies, while frequently using Luotonin A as the starting template, provide a clear roadmap for enhancing the therapeutic potential of the entire luotonin class of compounds, including this compound. The core pyrroloquinazolinoquinoline structure serves as a versatile and "privileged scaffold" for the design of novel topoisomerase inhibitors.

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of complex organic molecules like Luotonin B. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's complex heterocyclic framework.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the connectivity of atoms. researchgate.net Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons, ultimately confirming the intricate ring system of this compound. mdpi.comnih.gov

The chemical shifts observed in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For instance, the protons in the aromatic regions of this compound display characteristic downfield shifts. clockss.org The specific chemical shift values and coupling constants provide definitive evidence for the substitution pattern and stereochemistry of the molecule. koreascience.kr

Below are representative NMR data for this compound, which are critical for its identification and characterization. thieme-connect.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

|---|---|---|

| 1 | 128.2 | 8.23 (d, J = 8.0) |

| 2 | 128.8 | 7.62-7.66 (m) |

| 3 | 132.8 | 7.78 (t, J = 7.2) |

| 4 | 122.2 | 6.98 (d, J = 8.4) |

| 5a | 148.7 | - |

| 6 | 159.4 | - |

| 7 | 126.1 | 7.92-7.96 (m) |

| 8 | 133.8 | 7.92-7.96 (m) |

| 9 | 127.5 | 7.62-7.66 (m) |

| 10 | 128.7 | 8.28 (dd, J = 3.6, 8.4) |

| 11a | 149.1 | - |

| 12a | 128.3 | - |

| 13 | 80.5 | - |

| 14 | 150.3 | 8.80 (s) |

| 14a | 131.0 | - |

| 14b | 151.5 | - |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) is crucial for confirming its molecular formula, C₁₈H₁₁N₃O₂. nih.govthieme-connect.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. thieme-connect.com By analyzing the fragments produced, researchers can deduce the connectivity of different parts of the molecule, further corroborating the structure determined by NMR. mdpi.com Mass spectrometry is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and to purify the compound. nih.govsemanticscholar.org

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound. High-performance liquid chromatography (HPLC) is a widely used method for these purposes. thieme-connect.derjptonline.org Reversed-phase HPLC, often utilizing a C18 stationary phase, is effective for separating this compound from related alkaloids and impurities. doi.org

The purity of a synthesized or isolated sample of this compound is typically assessed by HPLC, with detection methods such as UV-Vis absorption or fluorescence spectroscopy. Column chromatography using silica (B1680970) gel is also a standard procedure for the purification of this compound and its derivatives on a larger scale. mdpi.comaurigeneservices.com The choice of solvent system (eluent) is critical for achieving optimal separation. mdpi.com

UV-Vis Absorption and Fluorescence Emission Spectroscopy for Biological Studies

UV-Vis absorption and fluorescence emission spectroscopy are valuable tools for investigating the interactions of this compound with biological targets, such as DNA. nih.gov this compound exhibits characteristic absorption bands in the UV-Vis spectrum, typically in the range of 300–375 nm. doi.org

Changes in the absorption or fluorescence spectrum of this compound upon the addition of DNA can indicate binding. For instance, a quenching of fluorescence intensity or a shift in the emission maximum can provide evidence of an interaction. nih.govresearchgate.net These spectroscopic changes can be quantified to determine binding constants and to elucidate the mode of interaction, such as whether the molecule intercalates into the DNA or binds to its grooves. nih.gov The distinct spectroscopic properties of this compound and its derivatives make them potential fluorescent probes for studying DNA hybridization and other biological processes. nih.gov

Future Research Directions and Therapeutic Potential

Development of Novel Luotonin B Analogues with Enhanced Potency and Selectivity

The development of novel this compound analogues is a primary focus of current research, with the goal of enhancing its potency and selectivity as a topoisomerase I inhibitor. nih.gov While Luotonin A, a closely related compound, is a known topoisomerase I poison, its clinical utility is limited by its moderate activity. hebmu.edu.cnnih.gov Consequently, extensive efforts have been directed towards the synthesis of Luotonin A and B analogues with improved pharmacological profiles. mdpi.com

Researchers have successfully synthesized a variety of Luotonin A derivatives, many of which can be subsequently oxidized to their corresponding this compound counterparts. nih.gov These synthetic strategies often involve modifications to the A, B, C, and E rings of the luotonin scaffold. For instance, the introduction of substituents on the B ring at the C-14 position has been shown to induce a better fit into the topoisomerase I-DNA binding site. mdpi.com Docking studies of Luotonin A-topoisomerase I DNA ternary complexes have revealed that many analogues bind in a manner similar to established topoisomerase poisons like topotecan (B1662842). mdpi.com

Several synthesized analogues have demonstrated significantly enhanced inhibitory activity against topoisomerase I, with some even exhibiting potency comparable to camptothecin (B557342). mdpi.com Furthermore, these novel compounds have shown improved cytotoxic activity in various cancer cell lines. mdpi.com The table below summarizes some of the Luotonin A analogues that have shown promising activity and can be converted to their this compound counterparts.

| Analogue Substitution | Key Findings | Reference |

| Substituents on the B ring at C-14 | Induced a better fit to the topoisomerase I binding site. | mdpi.com |

| Modifications on A, B, C, and E rings | Resulted in enhanced topoisomerase I inhibition and cytotoxicity. | mdpi.com |

| Various synthesized derivatives | Showed activity comparable to camptothecin. | mdpi.com |

Exploration of Combination Therapies Involving this compound

The exploration of combination therapies is a crucial avenue for enhancing the therapeutic potential of anticancer agents. oncotarget.com By targeting different cellular pathways, combination therapies can achieve synergistic or additive effects, potentially reducing drug resistance and minimizing toxicity. oncotarget.com While specific studies on combination therapies involving this compound are limited, research on Luotonin A and other natural products provides a strong rationale for investigating such approaches.

The amalgamation of anticancer drugs with natural products has been shown to enhance efficacy compared to monotherapy. frontiersin.org Phytochemicals can modulate various cancer-related processes, including inducing apoptosis, suppressing angiogenesis, and modulating the immune response. mdpi.com For instance, studies have shown that certain natural products, when used in combination with standard chemotherapeutic agents, can overcome drug resistance and increase the survival rate in some patients. oncotarget.com

Given that this compound acts as a topoisomerase I inhibitor, combining it with agents that target other critical cellular processes could be a promising strategy. hebmu.edu.cn For example, combining this compound with drugs that induce cell cycle arrest at different phases or that target DNA repair mechanisms could lead to enhanced cancer cell killing. Future research should focus on identifying synergistic combinations of this compound with existing chemotherapeutic drugs or other natural products to develop more effective cancer treatment regimens. oncotarget.comfrontiersin.org

Investigation of New Biological Targets and Mechanisms of Action Beyond Topoisomerase I